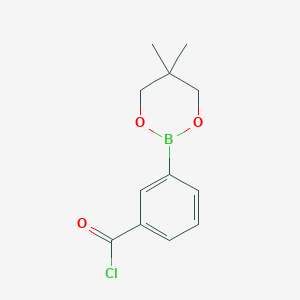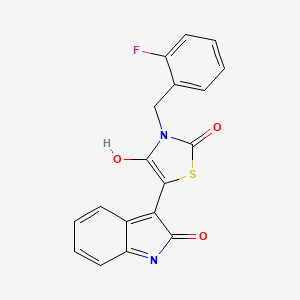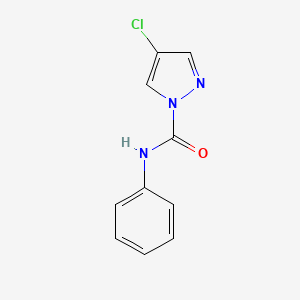
tert-Butyl 4,6-dibromopicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4,6-dibromopicolinate: is an organic compound with the molecular formula C10H11Br2NO2. It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 6 on the pyridine ring are replaced by bromine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 4,6-dibromopicolinate can be synthesized through a multi-step process starting from commercially available picolinic acid. The typical synthetic route involves:
Bromination: Picolinic acid is first brominated at positions 4 and 6 using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The dibrominated picolinic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for bromination and esterification, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4,6-dibromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Deprotection Reactions: The tert-butyl ester group can be removed under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Hydrogen gas with a palladium catalyst.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
- Substituted picolinates (e.g., amino, thio, or alkoxy derivatives).
- Reduced picolinates (e.g., 4,6-dihydropicolinate).
- Free picolinic acid after deprotection.
Aplicaciones Científicas De Investigación
tert-Butyl 4,6-dibromopicolinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4,6-dibromopicolinate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate the activity of enzymes or receptors, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
tert-Butyl 4,6-dichloropicolinate: Similar structure but with chlorine atoms instead of bromine.
tert-Butyl 4,6-difluoropicolinate: Fluorine atoms instead of bromine.
tert-Butyl 4,6-diiodopicolinate: Iodine atoms instead of bromine.
Uniqueness: tert-Butyl 4,6-dibromopicolinate is unique due to the specific reactivity of bromine atoms, which are more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate for various chemical transformations, offering a balance between reactivity and stability.
Propiedades
Fórmula molecular |
C10H11Br2NO2 |
|---|---|
Peso molecular |
337.01 g/mol |
Nombre IUPAC |
tert-butyl 4,6-dibromopyridine-2-carboxylate |
InChI |
InChI=1S/C10H11Br2NO2/c1-10(2,3)15-9(14)7-4-6(11)5-8(12)13-7/h4-5H,1-3H3 |
Clave InChI |
CTRUHQGAMJPVKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=NC(=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-5-[(E)-(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-4-carboxamide](/img/structure/B12497264.png)



![N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B12497288.png)
![N-(4-{5-[(furan-2-ylcarbonyl)amino]-1H,1'H-2,5'-bibenzimidazol-2'-yl}phenyl)furan-2-carboxamide](/img/structure/B12497297.png)


![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]azepane](/img/structure/B12497316.png)
![1-Benzyl-6-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12497323.png)




